Sulfo-Cyanine5.5 azide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

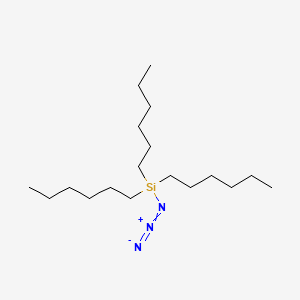

Sulfo-Cyanine5.5 azide: is a water-soluble, hydrophilic fluorophore that emits in the far-red region of the spectrum. It is an analog of Cy5.5 and is known for its outstanding molar extinction coefficient, which results in bright fluorescence . The compound contains four sulfo groups that provide hydrophilicity and a negative charge, minimizing non-specific binding . The azide group in this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst or with cycloalkynes in a copper-free strain-promoted reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5.5 azide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the azide functional group. The synthesis typically involves the following steps:

Introduction of Sulfo Groups: The cyanine dye backbone is modified to introduce sulfo groups, which enhance the water solubility and hydrophilicity of the compound.

Azide Functionalization: The azide group is introduced through a reaction with sodium azide or other azide sources.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .

Análisis De Reacciones Químicas

Types of Reactions: Sulfo-Cyanine5.5 azide undergoes various chemical reactions, including:

Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes.

Copper-Free Click Chemistry: The azide group can also react with cycloalkynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Common Reagents and Conditions:

Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.

Cycloalkynes: Used in SPAAC reactions for copper-free click chemistry.

Major Products:

Aplicaciones Científicas De Investigación

Sulfo-Cyanine5.5 azide has a wide range of applications in scientific research, including:

Chemistry:

Bioconjugation: Used for labeling biomolecules such as proteins, peptides, and nucleic acids through click chemistry reactions.

Biology:

Fluorescence Imaging: Utilized in fluorescence microscopy and flow cytometry for imaging biological samples due to its bright fluorescence and far-red emission.

Cell Tracking: Employed in cell tracing and tracking studies to monitor cell movement and behavior.

Medicine:

Diagnostic Imaging: Used in near-infrared (NIR) imaging for diagnostic purposes, including tumor imaging and tracking of therapeutic agents.

Industry:

Mecanismo De Acción

The mechanism of action of Sulfo-Cyanine5.5 azide involves its ability to emit fluorescence upon excitation. The compound’s four sulfo groups provide hydrophilicity and a negative charge, minimizing non-specific binding and enhancing its specificity for target molecules . The azide group allows for conjugation with other molecules through click chemistry, enabling its use in various labeling and imaging applications .

Comparación Con Compuestos Similares

Sulfo-Cyanine5 azide: Another water-soluble, far-red emitting fluorescent dye with similar properties.

Sulfo-Cyanine7 azide: A near-infrared emitting dye used for similar applications.

Cy5.5 Maleimide: A bright, near-IR fluorescent dye used for labeling proteins and other thiol-containing molecules.

Uniqueness: Sulfo-Cyanine5.5 azide is unique due to its combination of high hydrophilicity, bright fluorescence, and the presence of an azide group that allows for versatile conjugation through click chemistry. Its far-red emission makes it particularly useful for imaging applications where minimal background fluorescence is desired .

Propiedades

Fórmula molecular |

C43H48KN6O13S4 |

|---|---|

Peso molecular |

1024.2 g/mol |

InChI |

InChI=1S/C43H48N6O13S4.K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62); |

Clave InChI |

OOHWEMZFAYVAHB-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)

![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)